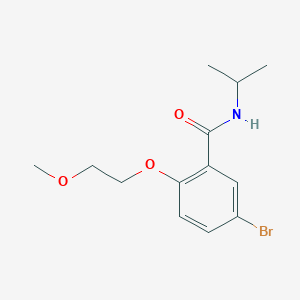

![molecular formula C18H18ClN3O3 B3165952 1-{[6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid CAS No. 904818-06-0](/img/structure/B3165952.png)

1-{[6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid

Übersicht

Beschreibung

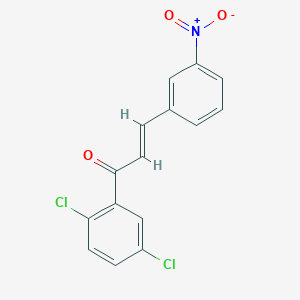

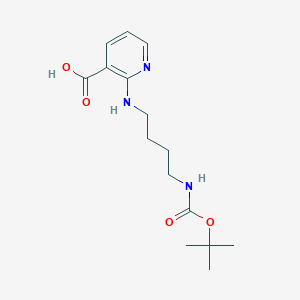

This compound is a complex organic molecule that contains several functional groups and rings, including an imidazo[1,2-a]pyridine ring, a furan ring, a piperidine ring, and a carboxylic acid group . It’s part of the imidazo[1,2-a]pyridines class of compounds, which have attracted significant interest due to their promising and diverse bioactivity .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . This method is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The imidazo[1,2-a]pyridine ring system is a fused ring structure that includes a five-membered imidazole ring and a six-membered pyridine ring . The furan ring is a five-membered ring with an oxygen atom, and the piperidine ring is a six-membered ring with a nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The imidazo[1,2-a]pyridine ring system, in particular, is known to participate in a variety of reactions . For example, it can undergo oxidative coupling with ketoxime acetates in the presence of a copper (I) catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Information on properties such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity can be found in chemical databases .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds in CNS Drug Synthesis

Heterocycles containing nitrogen, sulfur, and oxygen have been identified as potential lead molecules for synthesizing compounds with Central Nervous System (CNS) activity. The diversity of chemical groups including imidazole and pyridine indicates a broad potential for developing novel CNS drugs. This underscores the significance of such compounds in medicinal chemistry for addressing CNS disorders, which are on the rise due to various factors including genetic and environmental influences. Notably, some derivatives are being explored for their ability to penetrate the CNS and treat neurological disorders, highlighting the crucial role of structural modifications in enhancing drug efficacy and selectivity (S. Saganuwan, 2017).

Chemical Inhibitors and Drug Metabolism

The selectivity of chemical inhibitors, including those derived from imidazole and pyridine scaffolds, plays a critical role in drug metabolism. These inhibitors are essential for understanding drug-drug interactions and the metabolic pathways of various pharmaceutical compounds. The study of such inhibitors in human liver microsomes helps predict potential interactions, emphasizing the importance of these compounds in pharmacokinetics and drug development research (S. C. Khojasteh et al., 2011).

Pharmacophore Design for Inhibitors

Imidazole derivatives are prominent in the design of selective inhibitors for various proteins, including the p38 mitogen-activated protein kinase. These compounds demonstrate the potential of imidazole-based scaffolds in medicinal chemistry, where modifications can lead to enhanced binding selectivity and potency, crucial for developing therapies for inflammatory diseases (T. Scior et al., 2011).

Antibacterial Applications

Recent reviews have highlighted the potential of imidazopyridine-based derivatives as inhibitors against multi-drug resistant bacterial infections. This is particularly important in the context of rising antibiotic resistance, showcasing the role of such compounds in developing new antibacterial agents. The exploration of imidazopyridines indicates a promising avenue for creating potent, selective antibacterial drugs with fewer side effects, addressing a critical need in global health (Bharat Kumar Reddy Sanapalli et al., 2022).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[[6-chloro-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3/c19-13-3-4-16-20-17(15-2-1-9-25-15)14(22(16)10-13)11-21-7-5-12(6-8-21)18(23)24/h1-4,9-10,12H,5-8,11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHCIAKFHDVKNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3165893.png)

![5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic acid](/img/structure/B3165903.png)

![3-[4-(4-Methoxyphenyl)-5-(thiophen-3-YL)-1H-imidazol-1-YL]propanoic acid](/img/structure/B3165935.png)

![12,13-Dihydro-11H-10b,13a-diazabenzo[2,3]azuleno[7,8,1-lma]fluoren-12-ol](/img/structure/B3165943.png)

![2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid](/img/structure/B3165945.png)